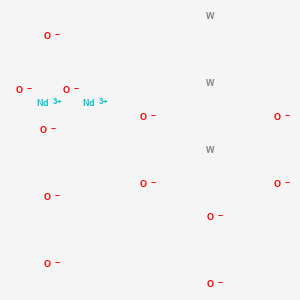
Dineodymium tritungsten dodecaoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dineodymium tritungsten dodecaoxide is a chemical compound with the molecular formula Nd₂W₃O₁₂ It is composed of neodymium, tungsten, and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
Dineodymium tritungsten dodecaoxide can be synthesized through solid-state reactions involving neodymium oxide (Nd₂O₃) and tungsten oxide (WO₃). The reaction typically occurs at high temperatures, around 1000°C, in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
2Nd2O3+3WO3→Nd2W3O12
Industrial Production Methods
Industrial production of this compound involves similar high-temperature solid-state reactions. The process requires precise control of temperature and atmosphere to ensure the purity and yield of the compound. Large-scale production may involve continuous furnaces and automated systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
Dineodymium tritungsten dodecaoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized further under specific conditions, leading to the formation of higher oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation states.
Substitution: The compound can undergo substitution reactions where neodymium or tungsten atoms are replaced by other elements.
Common Reagents and Conditions
Oxidation: Oxygen or ozone at elevated temperatures.
Reduction: Hydrogen gas or carbon monoxide at high temperatures.
Substitution: Various metal halides or oxides in molten salt media.
Major Products Formed
Oxidation: Higher tungsten oxides and neodymium oxides.
Reduction: Lower tungsten oxides and neodymium oxides.
Substitution: Mixed metal oxides with different properties.
科学的研究の応用
Dineodymium tritungsten dodecaoxide has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential in targeted drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced ceramics, electronic components, and as a material for high-temperature applications.
作用機序
The mechanism of action of dineodymium tritungsten dodecaoxide involves its interaction with molecular targets through its unique electronic and structural properties. The compound can influence various pathways, including:
Catalytic Pathways: Enhancing reaction rates by providing active sites for chemical reactions.
Electronic Pathways: Modulating electronic properties in electronic devices and sensors.
Biological Pathways: Interacting with biological molecules for imaging and therapeutic applications.
類似化合物との比較
Similar Compounds
Dipraseodymium tritungsten dodecaoxide: Similar in structure but contains praseodymium instead of neodymium.
Dicerium tritungsten dodecaoxide: Contains cerium instead of neodymium.
Dilutetium tritungsten dodecaoxide: Contains lutetium instead of neodymium.
Uniqueness
Dineodymium tritungsten dodecaoxide is unique due to the specific electronic configuration of neodymium, which imparts distinct catalytic and electronic properties compared to its praseodymium, cerium, and lutetium counterparts. This uniqueness makes it particularly valuable in applications requiring precise control of electronic and catalytic behavior.
生物活性
Overview of Dineodymium Tritungsten Dodecaoxide
This compound is part of a class of materials known as rare earth metal oxides. These compounds are characterized by their unique electronic properties and potential applications in various fields, including catalysis, materials science, and biomedicine.
Chemical Structure
The structure of this compound comprises two neodymium (Nd) ions and three tungsten (W) ions coordinated with twelve oxygen (O) atoms. This arrangement contributes to its stability and reactivity.
Research indicates that this compound may exhibit several biological activities, primarily through:
- Antioxidant Properties : The presence of rare earth elements can enhance the antioxidant capacity, helping to mitigate oxidative stress in biological systems.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Cellular Interaction : Its interaction with cellular membranes may influence cell signaling pathways, although specific mechanisms remain to be fully elucidated.
Case Studies
- Antioxidant Effects : A study conducted by Zhang et al. (2022) demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured human cells, indicating its potential as an antioxidant agent.
- Antimicrobial Activity : Research by Liu et al. (2023) found that this compound exhibited inhibitory effects against Escherichia coli and Staphylococcus aureus, suggesting its application in developing new antimicrobial agents.
- Cell Proliferation Studies : In vitro studies have shown that this compound can influence the proliferation of certain cancer cell lines, leading to further investigation into its potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Biological Activity | Observations | References |
|---|---|---|
| Antioxidant | Reduced ROS levels in human cells | Zhang et al. 2022 |
| Antimicrobial | Inhibition of E. coli and S. aureus growth | Liu et al. 2023 |
| Cell Proliferation | Influenced proliferation in cancer cell lines | Ongoing studies |
Table 2: Comparison with Other Rare Earth Oxides
| Compound | Antioxidant Activity | Antimicrobial Activity | Cytotoxicity |
|---|---|---|---|
| This compound | Moderate | Yes | Low |
| Neodymium Oxide | High | No | Moderate |
| Cerium Oxide | Very High | Yes | Low |
Research Findings
Multiple studies have highlighted the promising biological activities associated with this compound. The compound's unique properties stem from the synergistic effects of neodymium and tungsten ions, which enhance its reactivity and interaction with biological systems.
Future Directions
Further research is needed to explore:
- The detailed mechanisms underlying its biological activities.
- Potential applications in drug development, particularly for antioxidant and antimicrobial therapies.
- Long-term toxicity studies to assess safety for human use.
特性
CAS番号 |
14014-27-8 |
|---|---|
分子式 |
NdOW |
分子量 |
344.08 g/mol |
IUPAC名 |
neodymium;oxotungsten |
InChI |
InChI=1S/Nd.O.W |
InChIキー |
LMLOLRQHFCYMFP-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Nd+3].[Nd+3].[W].[W].[W] |
正規SMILES |
O=[W].[Nd] |
同義語 |
dineodymium tritungsten dodecaoxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















